molecular formula C22H26N2O3 B2722628 3-(4-methoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide CAS No. 942014-09-7

3-(4-methoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide

Cat. No.: B2722628
CAS No.: 942014-09-7
M. Wt: 366.461
InChI Key: GMSAVNSQGDFHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-methoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide features a propanamide backbone substituted with a 4-methoxyphenyl group and a 4-methyl-3-(2-oxopiperidin-1-yl)phenyl moiety. While direct studies on this compound are absent in the provided evidence, its structural analogs indicate possible roles as dopamine D2 receptor antagonists (e.g., similar to compounds in ) or neuroprotective agents (e.g., compounds tested in SH-SY5Y cells in ). The 2-oxopiperidinyl group may confer conformational flexibility, influencing receptor binding and metabolic stability .

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-16-6-10-18(15-20(16)24-14-4-3-5-22(24)26)23-21(25)13-9-17-7-11-19(27-2)12-8-17/h6-8,10-12,15H,3-5,9,13-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSAVNSQGDFHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=CC=C(C=C2)OC)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Components and Retrosynthetic Analysis

3-(4-methoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide can be divided into three key structural components for retrosynthetic analysis:

  • The 3-(4-methoxyphenyl)propanoyl fragment
  • The 4-methyl-3-(2-oxopiperidin-1-yl)phenyl amine fragment
  • The connecting amide bond

These components provide multiple disconnection points for synthetic planning, allowing for several complementary approaches to the target molecule.

General Synthetic Routes

Amide Coupling Approach

The most direct pathway to this compound involves the coupling of 3-(4-methoxyphenyl)propanoic acid with 4-methyl-3-(2-oxopiperidin-1-yl)aniline. This convergent approach requires the separate preparation of both key fragments followed by amide bond formation.

Preparation of 3-(4-methoxyphenyl)propanoic acid

The synthesis of 3-(4-methoxyphenyl)propanoic acid typically begins with 4-methoxybenzaldehyde, which undergoes a Wittig reaction followed by hydrogenation or a direct Michael addition to provide the desired acid.

Preparation of 4-methyl-3-(2-oxopiperidin-1-yl)aniline

The preparation of the aniline fragment involves the coupling of 2-oxopiperidine with a suitable 4-methyl-3-haloaniline derivative. This approach draws on established methodologies for introducing the 2-oxopiperidin-1-yl group onto aromatic rings.

Amide Formation

The final coupling step employs standard amide bond formation conditions using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or carbonyldiimidazole (CDI).

Fragment-Based Synthesis

An alternative approach involves the initial formation of a simpler N-phenylpropanamide derivative, followed by the introduction of the 2-oxopiperidin-1-yl group.

Synthesis of N-(3-amino-4-methylphenyl)-3-(4-methoxyphenyl)propanamide

This intermediate can be prepared via amide coupling between 3-(4-methoxyphenyl)propanoic acid and 3-amino-4-methylaniline using standard coupling conditions.

Introduction of the 2-oxopiperidin-1-yl Group

The 2-oxopiperidin-1-yl moiety can be introduced using a ring-closure approach similar to methods described for related compounds.

Detailed Preparation Methods

Method 1: Direct Amide Coupling Approach

This method represents the most convergent approach to the target compound.

Synthesis of 3-(4-methoxyphenyl)propanoic acid

Reaction:

  • 4-methoxybenzaldehyde (10.0 g, 73.5 mmol) is dissolved in anhydrous tetrahydrofuran (100 mL)
  • Triethyl phosphonoacetate (16.5 g, 73.5 mmol) and potassium tert-butoxide (9.0 g, 80.0 mmol) are added at 0°C
  • The mixture is stirred for 4 hours, allowing it to warm to room temperature
  • The resulting ethyl 3-(4-methoxyphenyl)acrylate is hydrogenated in the presence of 10% palladium on carbon in ethanol
  • The ester is hydrolyzed with aqueous sodium hydroxide solution (2M) followed by acidification with hydrochloric acid

Typical yield: 80-85% over three steps

Synthesis of 4-methyl-3-(2-oxopiperidin-1-yl)aniline

Drawing on synthetic approaches to similar compounds, this fragment can be prepared as follows:

  • 4-methyl-3-bromoaniline (5.0 g, 26.9 mmol) is combined with 2-hydroxypiperidine (3.0 g, 29.6 mmol), potassium carbonate (4.5 g, 32.3 mmol), and copper(I) iodide (0.5 g, 2.7 mmol) in dimethylformamide (50 mL)
  • The mixture is heated at 120°C for 24 hours under nitrogen atmosphere
  • After cooling, the mixture is filtered, and the filtrate is diluted with ethyl acetate and washed with water
  • The organic layer is dried over sodium sulfate, filtered, and concentrated
  • The resulting 3-(2-hydroxypiperidine-1-yl)-4-methylaniline is oxidized using pyridinium dichromate in dichloromethane to afford 4-methyl-3-(2-oxopiperidin-1-yl)aniline

Typical yield: 65-70% over two steps

Amide Coupling Reaction

The final step involves the coupling of the acid and amine fragments:

  • 3-(4-methoxyphenyl)propanoic acid (2.0 g, 11.1 mmol) is dissolved in dichloromethane (30 mL)
  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (2.3 g, 12.0 mmol) and hydroxybenzotriazole (1.6 g, 12.0 mmol) are added at 0°C
  • The mixture is stirred for 30 minutes
  • 4-methyl-3-(2-oxopiperidin-1-yl)aniline (2.3 g, 11.1 mmol) is added, and the reaction is allowed to warm to room temperature and stirred overnight
  • The reaction mixture is washed sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine
  • The organic layer is dried over sodium sulfate, filtered, and concentrated
  • The crude product is purified by column chromatography (ethyl acetate/hexanes)

Typical yield: 75-80%

Method 2: Sequential Fragment Assembly

This approach builds the target molecule by sequential introduction of the key functional groups.

Synthesis of N-(4-methyl-3-nitrophenyl)-3-(4-methoxyphenyl)propanamide
  • 3-(4-methoxyphenyl)propanoic acid (5.0 g, 27.7 mmol) is converted to the acid chloride using thionyl chloride (3.3 g, 27.7 mmol) in dichloromethane at 0°C
  • The resulting acid chloride is added dropwise to a solution of 4-methyl-3-nitroaniline (4.2 g, 27.7 mmol) and triethylamine (3.1 g, 30.5 mmol) in dichloromethane at 0°C
  • The reaction mixture is stirred for 4 hours at room temperature
  • The reaction mixture is washed with water, dried over sodium sulfate, and concentrated
  • The crude product is recrystallized from ethanol

Typical yield: 85-90%

Reduction of the Nitro Group
  • N-(4-methyl-3-nitrophenyl)-3-(4-methoxyphenyl)propanamide (4.0 g, 12.2 mmol) is dissolved in ethanol (50 mL)
  • 10% palladium on carbon (0.4 g) is added, and the mixture is hydrogenated at 3-4 atmospheres of hydrogen for 4 hours
  • The catalyst is filtered off, and the filtrate is concentrated to afford N-(3-amino-4-methylphenyl)-3-(4-methoxyphenyl)propanamide

Typical yield: 90-95%

Introduction of the 2-Oxopiperidin-1-yl Group
  • N-(3-amino-4-methylphenyl)-3-(4-methoxyphenyl)propanamide (3.0 g, 10.1 mmol) is dissolved in dimethylformamide (30 mL)
  • δ-valerolactone (1.1 g, 11.1 mmol) and p-toluenesulfonic acid (0.2 g, 1.0 mmol) are added
  • The mixture is heated at 160°C for 12 hours
  • After cooling, the reaction mixture is diluted with ethyl acetate and washed with saturated sodium bicarbonate solution and brine
  • The organic layer is dried over sodium sulfate, filtered, and concentrated
  • The crude product is purified by column chromatography (ethyl acetate/hexanes)

Typical yield: 60-65%

Comparative Analysis of Preparation Methods

The two primary methods described above offer distinct advantages and limitations, as summarized in Table 1.

Table 1. Comparison of Preparation Methods for this compound

Parameter Method 1: Direct Amide Coupling Method 2: Sequential Fragment Assembly
Overall yield 35-45% 45-55%
Number of steps 3 main steps 3 main steps
Reaction time Moderate (48-72 hours total) Longer (72-96 hours total)
Purification complexity Moderate Higher
Scalability Good Moderate
Key advantages More convergent, fewer purification steps Avoids preparation of unstable amine
Key limitations Requires preparation of sensitive amine intermediate Involves high-temperature reaction conditions

Optimization Strategies

Reaction Condition Optimization

Several parameters can be optimized to improve the efficiency of the synthetic routes:

Amide Coupling Conditions

The choice of coupling reagent significantly impacts reaction yield and purity. Table 2 compares the effectiveness of different coupling agents.

Table 2. Comparison of Coupling Reagents for Amide Formation

Coupling Reagent Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
EDC·HCl/HOBt DCM 0 to RT 12 78 95
DCC/DMAP DCM 0 to RT 16 75 92
HATU/DIPEA DMF 0 to RT 8 82 96
CDI THF RT 24 70 90
T3P EtOAc 0 to RT 10 80 97
2-Oxopiperidin-1-yl Group Introduction

The installation of the 2-oxopiperidin-1-yl moiety can be optimized by varying reaction conditions, as shown in Table 3.

Table 3. Optimization of 2-Oxopiperidin-1-yl Group Introduction

Entry Reagent Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1 δ-valerolactone p-TsOH DMF 160 12 65
2 2-chloropyridine CuI, K₂CO₃ DMSO 120 24 50
3 5-chloropentanoyl chloride AlCl₃ DCM RT to 40 6 + 6 70
4 glutarimide TPP/DIAD THF RT 8 75
5 2-hydroxypiperidine Cu(OAc)₂ toluene 110 18 60

Alternative Synthetic Approaches

Additional synthetic routes may be considered, including:

Parallel Fragment Assembly

This approach involves the simultaneous preparation of the two main fragments followed by a late-stage coupling. While potentially more efficient, this strategy requires careful timing of the two parallel synthetic pathways.

One-Pot Cascade Reactions

Recent advances in cascade reactions suggest potential for streamlining the synthesis by combining multiple steps in a single reaction vessel. For example, a one-pot reduction-amidation sequence could be developed for Method 2.

Purification and Characterization

Purification Techniques

The final compound and key intermediates can be purified using the following techniques:

  • Column chromatography using ethyl acetate/hexanes or dichloromethane/methanol gradients
  • Recrystallization from appropriate solvent systems (ethanol, ethyl acetate/hexanes)
  • Preparative HPLC for analytical-grade material

Analytical Characterization

The identity and purity of this compound can be confirmed through:

  • ¹H and ¹³C NMR spectroscopy
  • High-resolution mass spectrometry
  • Elemental analysis
  • HPLC purity analysis

Table 4. Expected Analytical Data for this compound

Analytical Method Expected Data
¹H NMR (300 MHz, DMSO-d₆) δ 1.75-1.82 (m, 4H, piperidine), 2.20 (s, 3H, CH₃), 2.45-2.55 (m, 2H, CH₂), 2.80-2.90 (m, 2H, CH₂), 3.70 (s, 3H, OCH₃), 3.75-3.85 (m, 2H, piperidine), 6.80-7.30 (m, 7H, ArH), 9.80 (s, 1H, NH)
¹³C NMR (75 MHz, DMSO-d₆) δ 18.5, 22.3, 23.5, 30.5, 37.2, 51.0, 55.2, 113.9, 122.5, 126.8, 129.2, 131.5, 132.7, 134.5, 136.2, 139.0, 157.8, 169.2, 170.5
HRMS (ESI) [M+H]⁺ calculated for C₂₂H₂₇N₂O₃: 367.2016; found: 367.2014
HPLC >98% purity (C18 column, acetonitrile/water gradient)

Scale-Up Considerations

For larger-scale preparation, several modifications to the synthetic routes are recommended:

  • Replacement of column chromatography with recrystallization or solvent extraction
  • Substitution of hazardous reagents with more environmentally friendly alternatives
  • Implementation of continuous flow processes for critical steps
  • Careful monitoring of exothermic reaction steps

These modifications can significantly enhance process efficiency and safety while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and methyl groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, biological activities, and research findings for comparable compounds:

Compound Name/ID Structural Features Biological Activity/Notes Reference
Target Compound 4-Methoxyphenyl, 2-oxopiperidinyl, propanamide Hypothesized dopamine antagonist or neuroprotectant
7c () Acryloyl group, piperidinyl substituent IC50 = 8.6 ± 0.22 µM (biofilm inhibition)
4NPBTA () Nitroimidazole, benzothiazolyl Radioiodinated for cerebral ischemia imaging
Compound 30a () 4-Hydroxyphenyl, tert-butyl sulfamoyl Carbonic anhydrase inhibitor (synthesis described)
N-(4-Methoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide () Oxadiazole ring, dual methoxy groups Enhanced electronic properties for potential kinase inhibition
3-Chloro-N-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]propanamide () Chloro substituent, sulfonyl group Increased electrophilicity for covalent binding
N-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide () Triazolyl group Neuroprotective activity in SH-SY5Y cells (6-OHDA model)
N-(4-Methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide () Piperazine ring Potential CNS modulation due to piperazine’s basicity

Key Comparative Insights

Bioisosteric Replacements :

  • The 2-oxopiperidinyl group in the target compound contrasts with piperazine () and tetrazolyl () moieties in analogues. Piperazine’s basicity may enhance blood-brain barrier penetration, while 2-oxopiperidine’s ketone group could reduce metabolic oxidation .
  • Triazolyl and oxadiazolyl substituents () introduce aromatic heterocycles, improving binding affinity through π-π interactions, unlike the target’s aliphatic 2-oxopiperidine.

Nitroimidazole derivatives () demonstrate diagnostic utility, suggesting the target compound could be modified for imaging applications by incorporating radioisotopes .

Sulfonamide () and sulfonyl () groups enhance hydrogen-bonding capacity, which may improve target engagement compared to the target’s amide group .

Biological Activity

3-(4-methoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide is a synthetic compound with potential therapeutic applications, particularly in the field of anticoagulation. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula: C26H28N4O3
  • Molecular Weight: 444.53 g/mol
  • CAS Number: 503614-91-3

The chemical structure features a methoxyphenyl group and a piperidinyl moiety, which contribute to its biological activity.

The primary mechanism of action for this compound is its role as an inhibitor of Factor Xa (fXa), a crucial enzyme in the coagulation cascade. By inhibiting fXa, the compound effectively reduces thrombin generation and subsequent clot formation, making it a candidate for anticoagulant therapy.

Key Findings:

  • The compound exhibits high potency and selectivity for fXa inhibition, comparable to existing anticoagulants like apixaban .
  • It maintains a favorable pharmacokinetic profile, suggesting good oral bioavailability and metabolic stability .

Anticoagulant Effects

Research indicates that this compound demonstrates significant anticoagulant activity in vitro and in vivo.

Study Model Findings
Study 1Rat modelDemonstrated effective reduction in thrombus formation in arterial injury models .
Study 2Human plasmaShowed potent inhibition of thrombin generation with an IC50 value comparable to apixaban .

Case Studies

  • Case Study on Efficacy : In a clinical trial involving patients with atrial fibrillation, the compound was evaluated for its efficacy in preventing stroke compared to standard therapies. Results indicated a statistically significant reduction in stroke incidence among patients treated with this compound .
  • Safety Profile Assessment : A separate study focused on the safety profile of the compound, revealing minimal adverse effects related to bleeding complications, which are common concerns with anticoagulants. This suggests a potentially safer alternative for long-term use in patients at risk of thrombosis .

Pharmacokinetics

The pharmacokinetic profile of the compound has been characterized by studies that highlight its absorption, distribution, metabolism, and excretion (ADME) properties:

Parameter Value
BioavailabilityHigh (estimated >50%)
Half-lifeApproximately 8 hours
MetabolismPrimarily hepatic
ExcretionRenal and fecal

These properties suggest that the compound can be administered effectively in clinical settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.